REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][P:4]([O:5][CH2:6][CH3:7])(=[O:8])[c:9]1[cH:10][c:11]([N+:15]([O-:16])=[O:17])[cH:12][cH:13][cH:14]1.[CH3:21][CH2:22][OH:23].[Sn:18]([Cl:19])[Cl:20]>>[CH2:1]([CH3:2])[O:3][P:4]([O:5][CH2:6][CH3:7])(=[O:8])[c:9]1[cH:10][c:11]([NH2:15])[cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(OCC)c1cccc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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Type
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product
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Smiles
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CCOP(=O)(OCC)c1cccc(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |